molecular formula C9H10ClN3O3 B3120390 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid CAS No. 263270-40-2

2-Chloro-6-morpholinopyrimidine-4-carboxylic acid

Cat. No. B3120390
CAS RN: 263270-40-2
M. Wt: 243.65 g/mol
InChI Key: XKIPJVVPJNLVBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of CMPA consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group, a morpholine ring, and a carboxylic acid group.


Chemical Reactions Analysis

Again, specific chemical reactions involving “2-Chloro-6-morpholinopyrimidine-4-carboxylic acid” are not available. But, pyrimidines in general can undergo a variety of reactions, including oxidation, substitution, and annulation reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Antisenility Agents : 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid is utilized in the synthesis of potential antisenility agents, like 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, through key intermediates obtained from a Vilsmeier-Haack reagent (Samano, Styles, & Chan, 2000).
  • Transformation into S-Triazines : This compound is convertible into 2-morpholino-4-methyl-s-triazine using potassium amide in liquid ammonia, as evidenced by D/H exchange studies (Plas, Zuurdeeg, & Meeteren, 2010).
  • Polymorph Study : The crystallization of this compound leads to different polymorphs, important for understanding molecular interactions and crystal engineering (Bowes et al., 2003).

Biological and Pharmacological Research

  • Biocorrosion Inhibition : Studies demonstrate its derivative's effectiveness as a biocorrosion inhibitor on steel, highlighting its potential in industrial applications (Onat et al., 2016).
  • Antitubercular Agents Synthesis : Derivatives of this compound are synthesized for evaluating antitubercular activity, indicating its significance in medicinal chemistry (Marvadi et al., 2020).
  • Antimicrobial Activities : The compound and its derivatives have shown promising results in antimicrobial activity studies, underlining their potential in drug development (Abida & Alsalman, 2016).

Material Science and Chemistry

  • Synthesis of Novel Derivatives : It serves as a precursor in synthesizing new chemical entities with various potential applications in material science (Karimian et al., 2017).

Spectroscopy and Computational Chemistry

  • Spectroscopic and DFT Studies : In-depth spectroscopic analyses, such as FT-IR, UV-Vis, and DFT calculations, have been performed on this compound, enhancing our understanding of its electronic and structural properties (Tamer et al., 2018).

Nuclear Medicine and Imaging

  • PET Imaging Agent Synthesis : It's involved in synthesizing PET imaging agents, like [11C]HG-10-102-01, for potential use in Parkinson's disease research (Wang et al., 2017).

properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c10-9-11-6(8(14)15)5-7(12-9)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIPJVVPJNLVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209321
Record name 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

263270-40-2
Record name 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263270-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyl 2-chloro-6-morpholin-4-ylpyrimidine-4-carboxylate (0.30 g, 1.16 mmol) in a mixture of THF:H2O:MeOH (12 ml, 4:1:1) is stirred at room temperature for 24 hrs with lithium hydroxide (28 mg, 1.0 eq). The mixture is then evaporated to dryness to give 2-chloro-6-morpholin-4-ylpyrimidine-4-carboxylic acid as a solid (280 mg).
Quantity
0.3 g
Type
reactant
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0 (± 1) mol
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12 mL
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28 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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